1-Methyl-7-nitroisatoic anhydride
Overview
Description
1-Methyl-7-nitroisatoic anhydride, also known as 1M7, is a chemical compound with the empirical formula C9H6N2O5 . It is used as a reagent for RNA SHAPE-MaP (Selective 2’-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling), which provides insight into RNA structure .
Synthesis Analysis
The synthesis of 1-Methyl-7-nitroisatoic anhydride is straightforward from commercially available precursors . It is a robust reagent for routine SHAPE experiments .Molecular Structure Analysis
The molecular weight of 1-Methyl-7-nitroisatoic anhydride is 222.15 . It is used as a small, electrophilic chemical probe in SHAPE to react with the 2’-hydroxyl group of RNA .Chemical Reactions Analysis
1-Methyl-7-nitroisatoic anhydride is used to react with the 2’-hydroxyl group of RNA, providing insight into RNA structure .Physical And Chemical Properties Analysis
1-Methyl-7-nitroisatoic anhydride is a powder with a melting point of 204.5 °C. It should be stored at a temperature of 2-8°C .Scientific Research Applications
RNA Structure Probing
1-Methyl-7-nitroisatoic anhydride (1m7) is instrumental in probing RNA structure. It is a key reagent for SHAPE (Selective 2’-Hydroxyl Acylation analyzed by Primer Extension) analysis, which helps in understanding the flexibility and reactivity of RNA nucleotides at single-nucleotide resolution. This technique is critical for inferring RNA conformations, interactions, and secondary structures (Turner et al., 2013); (Rice et al., 2014); (Mortimer & Weeks, 2007); (Wilkinson et al., 2009); (Busan et al., 2019).
Development of Water-Soluble Reagents
1m7's limited water solubility led to the exploration anddevelopment of alternative water-soluble reagents for RNA structure analysis. Researchers have presented isatoic anhydride-based reagents, including 1M7, with varying reactivities and improved water solubility. These reagents, modified to enhance solubility and retain desired reactivities, are suitable for in vitro RNA SHAPE experiments and contribute significantly to the field of molecular biology (Fessler et al., 2020).
Understanding RNA Dynamics and Interactions
1m7 has been used to understand noncanonical and tertiary RNA structures by differential SHAPE reactivity. This method enables the identification of nucleotides involved in tertiary interactions and is essential in studying RNA dynamics and interactions in various biological processes (Steen et al., 2012).
Safety And Hazards
Future Directions
The use of 1-Methyl-7-nitroisatoic anhydride in RNA SHAPE-MaP experiments has deepened the understanding of RNA interactions and regions that may be exploited for the design of RNA-targeting small-molecule drugs . Future research may continue to explore these applications.
Relevant papers on 1-Methyl-7-nitroisatoic anhydride have been analyzed to provide this information .
properties
IUPAC Name |
1-methyl-7-nitro-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O5/c1-10-7-4-5(11(14)15)2-3-6(7)8(12)16-9(10)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULNCJWAVSDEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299566 | |
Record name | 1-Methyl-7-nitroisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-7-nitroisatoic anhydride | |
CAS RN |
73043-80-8 | |
Record name | 1-Methyl-7-nitroisatoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73043-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-7-nitroisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-7-nitroisatoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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